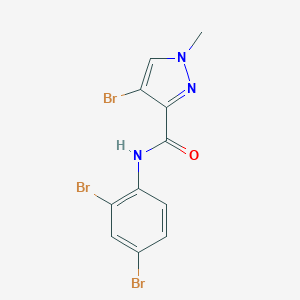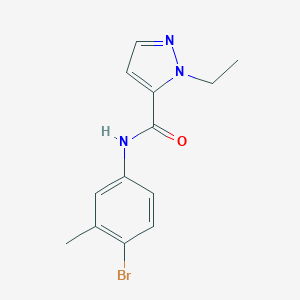![molecular formula C20H28N4O B280501 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential applications in various fields, including material science, biochemistry, and medicine. In
作用機序
The mechanism of action of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is based on its ability to trap free radicals and reactive oxygen species (ROS) in biological systems. This compound reacts with free radicals and ROS to form stable adducts, which can be detected by EPR spectroscopy. The formation of this compound adducts provides valuable information about the nature and kinetics of free radical reactions in biological systems. This compound has been used to study free radical reactions in various biological systems, including cells, tissues, and organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various biological systems. This compound has been shown to protect against oxidative stress and inflammation in animal models of disease. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, this compound has been shown to have anti-cancer effects in vitro and in vivo.
実験室実験の利点と制限
One of the primary advantages of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is its stability and ease of detection by EPR spectroscopy. This compound is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for specialized expertise in organic chemistry for its synthesis.
将来の方向性
There are many potential future directions for 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one research. One area of interest is the development of novel nitroxide-based spin labels and probes for studying free radical reactions in biological systems. Another area of interest is the development of new synthetic methods for this compound and related compounds. Additionally, there is a need for further research to explore the potential therapeutic applications of this compound in various disease models. Overall, this compound is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a multi-step process that involves several chemical reactions. The first step is the preparation of 2,6-ditert-butyl-4-methylphenol, which is then reacted with 2,5-cyclohexadiene-1,4-dione to form 2,6-ditert-butyl-4-(1,2,5,6-tetrahydropyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one. The final step involves the oxidation of the intermediate compound to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of electron paramagnetic resonance (EPR) spectroscopy. This compound is a stable nitroxide radical that can be easily detected by EPR spectroscopy, making it an ideal probe for studying free radical reactions in biological systems. This compound has also been used as a spin trap for detecting and characterizing reactive oxygen species (ROS) and other free radicals in various biological systems. In addition, this compound has been used as a precursor for the synthesis of various nitroxide-based spin labels and probes.
特性
分子式 |
C20H28N4O |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H28N4O/c1-13-8-9-21-18(23-13)24-22-12-14-10-15(19(2,3)4)17(25)16(11-14)20(5,6)7/h8-12,22H,1-7H3,(H,21,23,24) |
InChIキー |
ZDINVJUMAODUHQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC1=NC(=NC=C1)NNC=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)




![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
